CID 10584130
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Overview
Description
tert-Butyl(chloro)phenylsilane: is an organosilicon compound with the molecular formula C16H19ClSi . It is a colorless to light yellow liquid that is used primarily as a silylating reagent in organic synthesis. The compound is known for its role in the protection of alcohols and the preparation of silyl ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(chloro)phenylsilane can be synthesized through the reaction of tert-butylchlorosilane with phenylmagnesium bromide. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the silane compound. The reaction is as follows:
(CH3)3CClSiH3+C6H5MgBr→(CH3)3CSi(C6H5)2Cl+MgBrCl
Industrial Production Methods: In industrial settings, tert-Butyl(chloro)phenylsilane is produced by the chlorination of tert-butyldiphenylsilane. This process involves the use of chlorine gas in the presence of a catalyst to achieve the desired chlorinated product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl(chloro)phenylsilane undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, and thiols.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions, where it adds across carbon-carbon multiple bonds in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silane to alkenes or alkynes.
Major Products Formed:
Silyl Ethers: Formed from the reaction with alcohols.
Silylamines: Formed from the reaction with amines.
Silylthioethers: Formed from the reaction with thiols.
Scientific Research Applications
Chemistry: tert-Butyl(chloro)phenylsilane is widely used in organic synthesis as a silylating agent. It is employed to protect hydroxyl groups in complex molecules, allowing for selective reactions to occur at other functional groups.
Biology and Medicine: In biological research, the compound is used to modify biomolecules, enhancing their stability and facilitating their study. It is also used in the synthesis of pharmaceuticals where protection of functional groups is necessary
Properties
Molecular Formula |
C10H14ClSi |
---|---|
Molecular Weight |
197.75 g/mol |
InChI |
InChI=1S/C10H14ClSi/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI Key |
CFOGKACRTRJFCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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